1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a fluoroethyl group and a methyl group, making it a unique entity in the realm of organic chemistry. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions. For instance, the reaction of the pyrazole derivative with 2-fluoroethyl bromide in the presence of a base like potassium carbonate can yield the desired product.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate.
Major Products:
Oxidation Products: Pyrazole oxides.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes, particularly those involving pyrazole derivatives.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole: Lacks the amine group, which can affect its reactivity and biological activity.
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine: Lacks the dihydrochloride form, which can influence its solubility and stability.
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride: Contains only one hydrochloride group, affecting its solubility compared to the dihydrochloride form.
Uniqueness: 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride is unique due to its combination of a fluoroethyl group, a methyl group, and an amine group within a pyrazole ring, along with its dihydrochloride form. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-methylpyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3.2ClH/c1-5-6(8)4-10(9-5)3-2-7;;/h4H,2-3,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVSSLDPVSOVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)CCF.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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